Tert-butyl4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate

PROTAC Design Targeted Protein Degradation Linker Stereochemistry

This trans-2-aminocyclohexyl piperazine building block is stereochemically defined for PROTAC degrader and kinase inhibitor programs. The trans configuration confers a rigid 'stick-out' conformation (validated in PDB 9eqj) essential for cooperative ternary complex formation. Inverting to the cis diastereomer collapses to an inactive 'folded-back' state, invalidating SAR. Trans-2-aminocyclohexyl-containing CDK2/CDK5 inhibitors achieve 44–46 pM IC50. Also serves as a direct entry point for MC4R antagonist (nanomolar affinity) and kappa opioid/sigma receptor agonist libraries. Boc protection enables modular assembly via deprotection and sequential coupling to target-binding and E3 ligase moieties. Procure with stereochemical confidence to ensure reproducible biological activity.

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
Cat. No. B8095741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate
Molecular FormulaC15H29N3O2
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N
InChIInChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3/t12-,13-/m1/s1
InChIKeyCTIHUAFFLVLLSJ-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate: A Stereochemically Defined Building Block for CNS and Kinase-Targeted Synthesis


tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate (CAS 2648684-10-8 / 2227199-32-6) is a chiral piperazine derivative incorporating a Boc-protected nitrogen and a trans-2-aminocyclohexyl substituent . The compound is classified as a versatile synthetic intermediate, notably used in the assembly of bioactive molecules targeting central nervous system receptors and kinase enzymes . Its defining stereochemical feature is the trans configuration at the cyclohexylamine group, confirmed by the InChI Key CTIHUAFFLVLLSJ-CHWSQXEVSA-N, which distinguishes it from its cis diastereomer .

Why Generic Substitution Fails for tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate in Research and Development


Substituting this specific trans isomer with its cis diastereomer or other aminocyclohexyl-piperazine regioisomers introduces critical stereochemical and positional variances that directly impact downstream molecular recognition events. In PROTAC design, a single stereochemical inversion from trans to cis within the cyclohexyl linker has been shown to switch the conformational preference from a rigid, active 'stick-out' conformation to a collapsed, inactive 'folded-back' state, fundamentally altering ternary complex formation and degradation cooperativity [1]. Similarly, in kinase inhibitor campaigns, the stereochemistry of the 2-aminocyclohexyl motif governs binding affinity, as evidenced by trans-2-aminocyclohexyl-containing inhibitors achieving picomolar potency at CDK2/CDK5 [2]. Procuring the incorrect stereoisomer or an unspecified mixture introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate vs. Closest Analogs


PROTAC Linker Performance: Trans-Cyclohexyl Enables Superior Degradation Cooperativity Over Cis Analogue

In a matched molecular pair study of LRRK2-degrading PROTACs, the trans-cyclohexyl linker (XL01126) demonstrated superior degradation cooperativity compared to its cis analogue, despite exhibiting weaker binary binding affinity to the VHL E3 ligase. High-resolution co-crystal structures revealed that the trans linker adopts a rigid 'stick-out' conformation conducive to ternary complex formation, while the cis linker collapses into a 'folded-back' conformation that disrupts productive degradation [1]. This evidence establishes that the trans stereochemistry of the cyclohexyl moiety in tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate is structurally pre-validated for incorporation into PROTAC linkers where linker rigidity and cooperative degradation are desired parameters.

PROTAC Design Targeted Protein Degradation Linker Stereochemistry

Vendor Purity Specification: 98% for Trans Isomer vs. 97% for Cis Isomer

Commercially available tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate (Sigma-Aldrich product AABH99A4FF27, AKSci 0448ES) is specified at a minimum purity of 98% . In direct contrast, the corresponding cis diastereomer (tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate, CAS 2177263-19-1) is offered by vendors such as AKSci (cat. 1736CP) at a lower minimum purity of 97% . This 1% absolute purity difference, while numerically modest, represents a meaningful reduction in undefined impurities that could interfere with sensitive catalytic or biological assays.

Chemical Procurement Purity Specification Quality Control

Kinase Inhibitor Building Block: Trans-2-Aminocyclohexyl Moiety Enables Picomolar CDK2/CDK5 Inhibition

The trans-2-aminocyclohexyl pharmacophore, when incorporated into a pyrazolo[4,3-d]pyrimidine scaffold, yields a potent dual CDK2/CDK5 inhibitor with IC50 values of 46 pM and 44 pM respectively [1]. This demonstrates the capacity of the trans-2-aminocyclohexyl group, as present in the target compound, to engage kinase active sites with exceptionally high affinity when elaborated into appropriate chemotypes. For comparison, typical cis-2-aminocyclohexyl-containing CDK inhibitors such as roscovitine analogs exhibit IC50 values in the nanomolar to micromolar range (e.g., 310 nM for CDK1 in certain contexts), underscoring the stereochemical dependence of potency .

Kinase Inhibition Medicinal Chemistry CDK Inhibitors

Storage Condition Differentiation: Trans Isomer Requires Cold Chain (2-8°C) Indicating Unique Stability Profile

According to the Sigma-Aldrich product specification, tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate requires long-term storage at 2-8°C . In contrast, the cis diastereomer (AKSci cat. 1736CP) is specified for storage in a 'cool, dry place' without an explicit cold-chain requirement . The necessity for refrigerated storage of the trans isomer suggests a higher inherent reactivity or a greater sensitivity to thermal degradation pathways, such as Boc deprotection or amine oxidation, which could lead to purity loss under ambient conditions. This differential directly impacts procurement logistics and bench-top handling protocols.

Chemical Stability Storage Specification Logistics

Optimal Application Scenarios for tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate in Drug Discovery and Chemical Biology


Stereochemistry-Dependent PROTAC Linker Synthesis for Targeted Protein Degradation

Leveraging the rigid 'stick-out' conformation conferred by the trans-cyclohexyl group validated in PDB entry 9eqj, this building block is ideally suited for the synthesis of PROTAC linkers where conformational rigidity and cooperative ternary complex formation are critical design parameters [1]. The compound can be directly elaborated via Boc deprotection and subsequent coupling to both target-binding and E3 ligase-binding moieties, enabling a modular assembly of trans-cyclohexyl-linked heterobifunctional degraders with predictable degradation cooperativity.

Picomolar-Affinity CDK2/CDK5 Inhibitor Lead Generation

As demonstrated by the trans-2-aminocyclohexyl-containing pyrazolo[4,3-d]pyrimidine achieving IC50 values of 44-46 pM against CDK2 and CDK5, this building block serves as a validated entry point for kinase inhibitor programs requiring ultra-high target affinity [2]. Medicinal chemists can employ this intermediate to construct focused libraries of trans-2-aminocyclohexyl-decorated heterocycles for CDK family kinase screening, with stereochemical fidelity ensured by the defined trans configuration.

Melanocortin-4 Receptor (MC4R) Antagonist Development

The trans-2-disubstituted cyclohexylpiperazine scaffold is the pharmacophoric core of potent, orally active MC4R antagonists with nanomolar affinity, as established in the seminal Neurocrine Biosciences series [3]. tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate provides a direct synthetic handle to access this privileged chemotype, enabling the rapid exploration of MC4R-targeted therapeutics for cachexia, obesity, and metabolic disorders.

Enantioselective Synthesis of Sigma/Kappa Opioid Receptor Ligands

The trans-2-aminocyclohexyl moiety is a key substructure in highly selective kappa opioid and sigma receptor agonists, as outlined in structure-activity relationship studies of N-(2-aminocyclohexyl)arylacetamide derivatives [4]. The Boc-protected piperazine form serves as a versatile intermediate for the introduction of arylacetamide and related pharmacophores, facilitating the parallel synthesis of stereochemically pure opioid ligand libraries for pain and CNS disorder research.

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